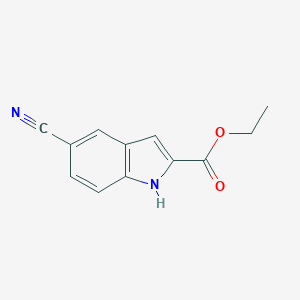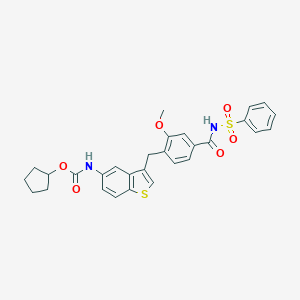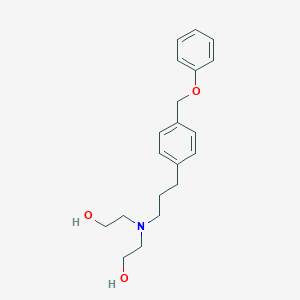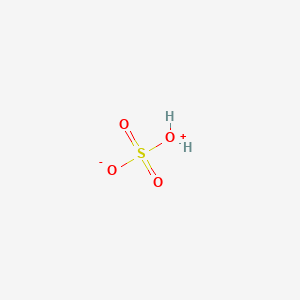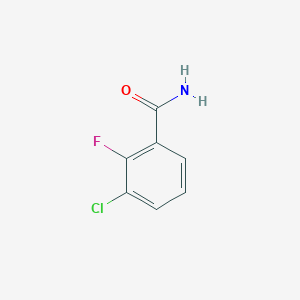![molecular formula C8H8F3NO2 B034824 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone CAS No. 110568-59-7](/img/structure/B34824.png)
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone, also known as TFAE, is a synthetic compound that has gained interest in the scientific community due to its potential applications in chemical and biological research. TFAE is a chiral molecule, meaning it has a non-superimposable mirror image, and has been synthesized using various methods. In
Mechanism Of Action
The mechanism of action of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone is not well understood. However, it has been proposed that 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone may act as an acetylcholinesterase inhibitor, which is a type of enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone may increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical And Physiological Effects
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has been shown to have biochemical and physiological effects in various studies. In one study, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone was found to inhibit acetylcholinesterase activity in vitro, suggesting that it may have potential as a treatment for Alzheimer's disease. In another study, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone was found to have anti-inflammatory effects in vitro, suggesting that it may have potential as a treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has several advantages for lab experiments, including its chiral nature and potential applications in asymmetric catalysis. However, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone also has limitations, including its low solubility in water and potential toxicity.
Future Directions
There are several future directions for research on 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone. One direction is the study of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone as a potential treatment for Alzheimer's disease and other neurodegenerative diseases. Another direction is the study of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone as a potential treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone and its potential applications in chemical and biological research.
Synthesis Methods
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone can be synthesized using various methods, including the reaction of 2,2,2-trifluoroacetophenone with (R)-(-)-glycidyl tosylate in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 2,2,2-trifluoroacetophenone with (R)-(-)-epichlorohydrin in the presence of a base, followed by reduction with sodium borohydride. The yield and purity of 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone can vary depending on the synthesis method used.
Scientific Research Applications
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has potential applications in chemical and biological research. It has been used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has also been used as a ligand in asymmetric catalysis, which is the process of using a chiral catalyst to produce chiral products. In addition, 2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone has been studied for its potential use as a probe for the study of enzyme mechanisms.
properties
CAS RN |
110568-59-7 |
|---|---|
Product Name |
2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone |
Molecular Formula |
C8H8F3NO2 |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)7(13)12-5-1-3-6(14-12)4-2-5/h1,3,5-6H,2,4H2/t5-,6+/m1/s1 |
InChI Key |
BDRFKTWBFMRZCP-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H]2C=C[C@H]1N(O2)C(=O)C(F)(F)F |
SMILES |
C1CC2C=CC1N(O2)C(=O)C(F)(F)F |
Canonical SMILES |
C1CC2C=CC1N(O2)C(=O)C(F)(F)F |
synonyms |
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene, 3-(trifluoroacetyl)-, (1R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




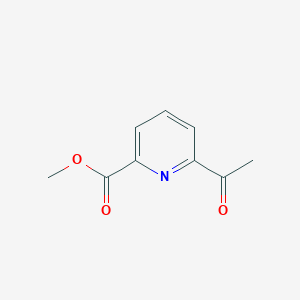
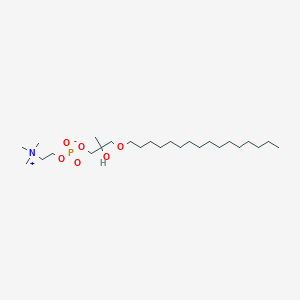
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
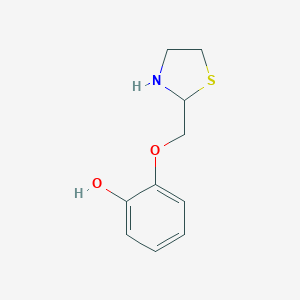
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
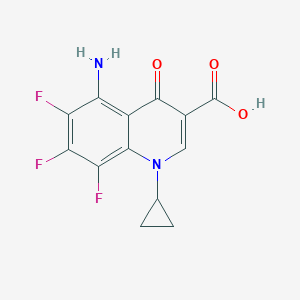
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
